molecular formula C13H10BrNO3 B1376337 2-(Benzyloxy)-4-bromo-1-nitrobenzene CAS No. 849210-10-2

2-(Benzyloxy)-4-bromo-1-nitrobenzene

Cat. No.: B1376337
CAS No.: 849210-10-2
M. Wt: 308.13 g/mol
InChI Key: ISIBNKKIJOEHIW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-1-nitrobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a benzyloxy group at the second position, a bromine atom at the fourth position, and a nitro group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-1-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(Benzyloxy)-4-bromobenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(Benzyloxy)-4-bromo-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(Benzyloxy)-4-bromo-1-carboxybenzene or 2-(Benzyloxy)-4-bromo-1-formylbenzene.

Scientific Research Applications

2-(Benzyloxy)-4-bromo-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex intermediate.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-4-chloro-1-nitrobenzene: Similar structure but with a chlorine atom instead of bromine.

    2-(Benzyloxy)-4-fluoro-1-nitrobenzene: Similar structure but with a fluorine atom instead of bromine.

    2-(Benzyloxy)-4-iodo-1-nitrobenzene: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-4-bromo-1-nitrobenzene is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not undergo as readily. The bromine atom’s size and reactivity can influence the compound’s behavior in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-1-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIBNKKIJOEHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-nitrophenol (10.4 g, 47.7 mmol), benzyl bromide (9.8 g, 57.2 mmol) and potassium carbonate (9.9 g, 71.5 mmol) was taken up in acetone (50 mL) and heated to reflux for 5 h. After cooling to ambient temperature, the reaction mixture was concentrated in vacuo, diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude material was purified by flash column chromatography (9:1 hexanes/ethyl acetate) to give 2-(benzyloxy)-4-bromo-1-nitrobenzene (14.19 g, 97%) as a light-yellow solid: 1H NMR (CDCl3, 300 MHz) δ 7.76 (d, J=8.4 Hz, 1H), 7.32-7.48 (m, 5H), 7.30 (d, J=1.8 Hz, 1H), 7.19 (dd, J=8.7, 1.8 Hz, 1H), 5.23 (s, 2H).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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